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Compound of Interest

Compound Name: Ethyl 2-oxovalerate

Cat. No.: B129232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Ethyl 2-oxovalerate (CAS No: 50461-74-0), a valuable reagent in organic synthesis. The

document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data in a structured format, supplemented with detailed experimental protocols and a

visual workflow for spectroscopic analysis.

Molecular Structure and Properties
Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate, possesses the molecular formula

C7H12O3.[1][2][3] Its structure features a terminal ethyl ester group and a ketone functionality

at the second carbon position of a five-carbon chain.

Molecular Weight: 144.17 g/mol [1][3] Exact Mass: 144.078644241 Da[1]

Spectroscopic Data
The following sections summarize the essential spectroscopic data for the characterization of

Ethyl 2-oxovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for Ethyl 2-oxovalerate are presented below.
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Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-oxovalerate (500 MHz, CDCl₃)[4]

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.32 Quartet (q) 2H 7.3 -OCH₂CH₃

2.81 Triplet (t) 2H 7.3 -C(O)CH₂CH₂-

1.67 Sextet 2H 7.3 -CH₂CH₂CH₃

1.37 Triplet (t) 3H 7.3 -OCH₂CH₃

0.97 Triplet (t) 3H 7.3 -CH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-oxovalerate (125.8 MHz, CDCl₃)[4]

Chemical Shift (δ) ppm Assignment

194.7 C=O (Ketone)

161.4 C=O (Ester)

62.3 -OCH₂CH₃

41.2 -C(O)CH₂CH₂-

16.6 -CH₂CH₂CH₃

14.0 -OCH₂CH₃

13.5 -CH₂CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorptions for Ethyl 2-oxovalerate are predicted based on the functional

groups present.

Table 3: Predicted Infrared (IR) Absorption Data for Ethyl 2-oxovalerate
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Wavenumber (cm⁻¹) Bond Vibration Functional Group

~1740-1720 C=O stretch Ester

~1715 C=O stretch Ketone

~1200 C-O stretch Ester

~2975-2860 C-H stretch Aliphatic

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-oxovalerate[2]

Adduct Predicted m/z

[M+H]⁺ 145.08592

[M+Na]⁺ 167.06786

[M+NH₄]⁺ 162.11246

[M+K]⁺ 183.04180

[M-H]⁻ 143.07136

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-oxovalerate in about 0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Data Acquisition:
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Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second,

and the acquisition of 16 scans.

For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation

delay of 2 seconds, and the acquisition of 1024 scans.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: Place a drop of neat Ethyl 2-oxovalerate liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Data Acquisition:

Place the salt plates in the sample holder of an FTIR spectrometer.

Record the spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Ethyl 2-oxovalerate (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as electrospray ionization (ESI).
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Acquire the mass spectrum in both positive and negative ion modes over a mass range of

m/z 50-500.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any

significant fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Ethyl 2-oxovalerate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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